Product packaging for 2-Chloro-6-methoxypurine(Cat. No.:CAS No. 1198-46-5)

2-Chloro-6-methoxypurine

Número de catálogo: B2425465
Número CAS: 1198-46-5
Peso molecular: 184.58
Clave InChI: MTDSMFYWSAISJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of Purine (B94841) Derivatives in Biological Systems

Purines, heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are among the most ubiquitous nitrogen-containing heterocycles in nature. mdpi.com Their derivatives, most notably adenine (B156593) and guanine (B1146940), are essential building blocks of the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. wikipedia.orgstudysmarter.co.uk Beyond this central role, purine derivatives are integral to a multitude of cellular processes. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) function as the primary energy currency of the cell and are involved in signal transduction. wikipedia.org Other purine derivatives, such as nicotinamide (B372718) adenine dinucleotide (NAD) and coenzyme A, are vital cofactors in metabolic reactions. microbenotes.com Furthermore, purines and their derivatives can act as neurotransmitters by interacting with purinergic receptors. wikipedia.org

Contextualization of Substituted Purines in Medicinal Chemistry Research

The structural similarity of substituted purines to endogenous purine nucleosides allows them to interact with a wide range of biological targets, including enzymes and receptors. ontosight.ai This has made the purine scaffold a highly attractive starting point for the development of new therapeutic agents. researchgate.netrsc.org By modifying the purine core with various functional groups, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules. This has led to the discovery and development of purine derivatives with a broad spectrum of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents. ontosight.airesearchgate.net The ongoing investigation into novel substituted purines continues to be a vibrant area of drug discovery. researchgate.net

Rationale for Investigating 2-Chloro-6-methoxypurine as a Research Target

This compound is of particular interest to researchers due to its unique substitution pattern, which imparts specific chemical reactivity and potential for biological activity. The presence of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 6-position creates a molecule with both electron-withdrawing and electron-donating centers. nih.gov This electronic arrangement influences its interactions with biological targets and makes it a versatile intermediate for the synthesis of more complex purine derivatives. smolecule.com The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 2-position, while the methoxy group can also be modified. This chemical tractability makes this compound a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. nih.govmdpi.com Furthermore, its structural similarity to the natural nucleobase hypoxanthine (B114508) suggests it could act as an analogue to probe fundamental biological processes like purine metabolism and DNA synthesis. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4O B2425465 2-Chloro-6-methoxypurine CAS No. 1198-46-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-6-methoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSMFYWSAISJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-6-methoxypurine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its identity and structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) analysis of this compound allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum typically reveals a distinct signal for the proton at the C8 position of the purine (B94841) ring, as well as the protons of the methoxy (B1213986) group.

In a typical ¹H-NMR spectrum, the signal for the C8-H proton appears as a singlet in the aromatic region. The three protons of the methoxy group (-OCH₃) also produce a characteristic singlet, but at a higher field (lower ppm value) compared to the aromatic proton. Studies on related methoxypurines have shown that the chemical shift for O-methyl groups generally appears in the range of δ 4.08–4.33 ppm when measured in (D)chloroform. publish.csiro.au The exact chemical shifts can vary slightly depending on the solvent used and the presence of other functional groups.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityIntegration
C8-H~8.4Singlet (s)1H
-OCH₃~4.1 - 4.3Singlet (s)3H
N-H~13.5Broad Singlet (br s)1H

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for complete structural confirmation. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, typically from 0 to 220 ppm, which minimizes signal overlap. bhu.ac.in

The spectrum will show signals corresponding to the six carbon atoms of the purine ring system and the one carbon of the methoxy group. The carbons attached to electronegative atoms (chlorine and oxygen) and the quaternary carbons will have characteristic chemical shifts. For example, carbons in aromatic and alkene environments typically resonate between 110-170 ppm. oregonstate.edu In related purine structures, such as 2-amino-6-methoxy-7-methyl-7H-purine, the chemical shifts for the purine core carbons have been assigned, providing a reference for this compound. clockss.org Specifically, the C6 carbon, bonded to the methoxy group, and the C2 carbon, bonded to the chlorine atom, are expected to show distinct downfield shifts. Studies on 6-halopurine derivatives have further detailed the influence of halogen substitution on the ¹³C chemical shifts of the purine ring. nih.gov

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C2~151-154
C4~152-155
C5~120
C6~160-162
C8~142-145
-OCH₃~54-55

Mass Spectrometry (MS) for Molecular Confirmation and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, determine its elemental composition, and quantify its presence in a sample. The coupling of MS with chromatographic separation techniques like HPLC and UHPLC is particularly effective for analyzing complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the sensitive detection of MS. This technique is routinely used for the analysis of purine analogs. In a typical setup, the sample is first injected into an HPLC system, where this compound is separated from impurities on a reversed-phase column. The eluent from the HPLC is then introduced into the mass spectrometer, which ionizes the molecule and detects its mass. This allows for both the confirmation of the compound's identity via its molecular weight and its quantification based on signal intensity.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, greater sensitivity, and faster analysis times. nih.gov This method is particularly well-suited for the trace-level quantification of compounds in complex biological matrices. chromatographyonline.comresearchgate.net The UHPLC system uses columns with smaller particle sizes, leading to improved separation efficiency. nih.gov Following separation, the compound enters a tandem mass spectrometer (e.g., a triple quadrupole). In the first stage, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored in the second stage, providing a highly selective and sensitive detection method known as multiple reaction monitoring (MRM). This technique is extensively used in metabolomics to study purine metabolism. chromatographyonline.commdpi.com

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. The TOF analyzer then measures the mass-to-charge ratio of these ions with very high precision, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of this compound. For instance, HRMS (ESI) has been used to confirm the structures of various synthesized 6-chloropurine (B14466) derivatives. mdpi.com The high-resolution data can effectively distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the target molecule. researchgate.net

TechniquePrimary ApplicationKey Findings for this compound
HPLC-MSPurity assessment and routine quantificationSeparation from starting materials and byproducts; confirmation of nominal molecular weight.
UHPLC-MS/MSTrace quantification in complex matricesHigh sensitivity and selectivity for detecting low levels of the compound; validated methods show excellent linearity and recovery. chromatographyonline.com
ESI-TOF (HRMS)Exact mass measurement and formula confirmationProvides highly accurate mass data (e.g., m/z for [M+H]⁺) to confirm the elemental composition C₆H₅ClN₄O. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. tsijournals.com In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. longdom.org

The retention time of this compound can be controlled by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. tsijournals.comresearchgate.net A buffer, such as potassium dihydrogen phosphate, is often added to the mobile phase to maintain a constant pH and ensure reproducible results. tsijournals.com

Table 3: Typical RP-HPLC Method Parameters for Purine Analog Analysis

ParameterTypical Condition
Column C8 or C18, 150 mm x 4.6 mm, 5 µm particle size. tsijournals.com
Mobile Phase A Aqueous buffer (e.g., Potassium Dihydrogen Phosphate). tsijournals.com
Mobile Phase B Acetonitrile or Methanol. researchgate.net
Elution Mode Isocratic or Gradient.
Flow Rate 1.0 mL/min. tsijournals.com
Column Temperature 30-40 °C. tsijournals.com
Detection UV Absorbance (e.g., at 254 nm or 299 nm). tsijournals.comresearchgate.net

This table is a composite based on typical methods for related analytes.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with sub-2 µm particles, which operate at higher pressures to achieve dramatically improved performance. chromatographyonline.com The primary benefits of UHPLC for the analysis of this compound include higher resolution, increased peak capacity, greater sensitivity, and significantly faster analysis times. chromatographyonline.commdpi.com

These advantages make UHPLC an ideal platform for complex analyses, such as resolving this compound from closely related impurities or performing high-throughput screening. chromatographyonline.com The fundamental principles of separation are the same as in HPLC, but the enhanced efficiency allows for more detailed and rapid characterization. mdpi.com

Table 4: Comparison of Typical HPLC and UHPLC Performance Characteristics

FeatureConventional HPLCUHPLC
Particle Size 3-5 µm< 2 µm
Column Length 100-250 mm50-150 mm
Pressure Limit ~400 bar (6,000 psi)>600 bar (9,000 psi), often up to 1200 bar
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-10 min). chromatographyonline.com
Resolution GoodExcellent
Solvent Consumption HigherLower

This table illustrates general comparative features of the two techniques.

For highly polar or charged analytes that show poor retention in standard reversed-phase chromatography, Ion-Pair Reversed-Phase (IP-RP) chromatography is an effective solution. longdom.org When coupled with UPLC systems (IP-RP-UPLC), this technique offers high-resolution separation of compounds like purines, pyrimidines, and their nucleoside or nucleotide derivatives. researchgate.net

The method involves adding an ion-pairing reagent to the mobile phase. chromatographyonline.com This reagent is typically an alkylamine, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or dibutylammonium acetate (DBAA), which has both a charged head group and a hydrophobic tail. lcms.cz The reagent forms a neutral ion pair with charged analytes or modifies the surface of the stationary phase, enhancing the retention of polar compounds like this compound and its potential metabolites. chromatographyonline.com This technique is particularly powerful when coupled with mass spectrometry (IP-RP-UPLC-MS) for comprehensive metabolic profiling. researchgate.net

Table 5: Example IP-RP-UPLC Method Parameters for Purine Analysis

ParameterCondition
Technique Ion-Pairing Reversed Phase Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (IP-RP-UPLC-MS/MS). researchgate.net
Ion-Pairing Reagent 1.25 mM Dibutylammonium Acetate (DBAA). researchgate.net
Mobile Phase A 1.25 mM DBAA in 10 mM Ammonium Formate (pH 5.0). researchgate.net
Mobile Phase B 1.25 mM DBAA in Acetonitrile. researchgate.net
Flow Rate 0.3 mL/min. researchgate.net
Gradient 100% A to 10% B over several minutes. researchgate.net
Analysis Time < 15 minutes. researchgate.net

Data sourced from a method for analyzing purine and pyrimidine (B1678525) metabolites. researchgate.net

Other Spectroscopic Techniques for Specialized Applications

While MS and chromatography are primary tools, other spectroscopic methods provide complementary information. Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy are used to characterize the functional groups and molecular structure of this compound. These methods provide a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds. nih.gov The experimental spectra can be compared with theoretical frequencies calculated using Density Functional Theory (DFT) to achieve a complete and accurate assignment of the fundamental vibrational modes, confirming the molecular structure. nih.gov

UV-Vis Spectroscopy in Purine Analysis

UV-Vis spectroscopy is a fundamental technique for the characterization of purine derivatives, leveraging the absorption of ultraviolet and visible light by their aromatic systems. The resulting spectrum is highly sensitive to the electronic structure of the molecule, including the nature and position of substituents on the purine ring.

Detailed research findings indicate that the UV absorption maxima of purine derivatives are significantly influenced by substitution patterns. For instance, studies comparing N7 and N9 isomers of substituted purines have shown that N7 isomers typically exhibit UV maxima that are 10–15 nm higher (in the 275–320 nm range) compared to their N9-isomer counterparts (265–310 nm). mdpi.com The analysis is further complicated by the existence of different tautomeric forms in solution, which can form varied stable complexes with solvent molecules, thereby affecting the electronic absorption spectra. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed alongside experimental measurements to interpret the complex spectra and understand the electronic properties of these compounds. bohrium.com The analysis of purine derivatives often involves HPLC coupled with a UV detector, where a specific wavelength is chosen to monitor the elution of compounds. ibna.ro

Table 1: Comparative UV Absorption Maxima of Various Purine Derivatives This interactive table provides a comparison of the experimentally determined UV absorption maxima (λmax) for several purine compounds in solution.

Compound λmax 1 (nm) λmax 2 (nm) Source(s)
Hypoxanthine (B114508) 255 - ibna.ro
Xanthine (B1682287) 241 276 ibna.ro
Uric Acid 266 292 ibna.ro
Allantoin (B1664786) 203 - ibna.ro
Substituted Purine (N9-isomer range) 265-310 - mdpi.com

Fluorescence Spectroscopy in Enzyme-Cofactor Studies

Fluorescence spectroscopy is a highly sensitive method used to probe the interactions of molecules with their environment, making it invaluable for studying enzyme mechanisms and dynamics. While this compound itself is not a primary fluorescent probe, its interactions with enzymes can be studied indirectly, or through the use of specially designed fluorescent purine analogs. nih.govacs.org

Fluorescent nucleoside and nucleobase analogs are powerful tools for investigating the structure and dynamics of proteins and their complexes. mdpi.com These analogs can serve as substrates for various enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO). nih.govmdpi.com For example, the enzymatic oxidation of the fluorescent analog 1,N²-etheno-2-aminopurine by xanthine oxidase leads to a significant increase in fluorescence, providing a method to assay enzyme activity. mdpi.com Furthermore, the intrinsic fluorescence of enzyme cofactors, such as the flavin adenine (B156593) dinucleotide (FAD) in some purine-metabolizing enzymes, can be monitored. researchgate.net Changes in the FAD fluorescence spectrum upon binding of a substrate or inhibitor like a this compound derivative can provide information about binding events and conformational changes within the enzyme's active site. researchgate.net

Table 2: Fluorescence Properties of Tricyclic Purine Analogs This table presents the fluorescence characteristics of etheno derivatives of 2-aminopurine, which are used as probes in enzymatic studies related to purine metabolism.

Compound Abbreviation Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Source(s)
1,N²-etheno-2-aminopurine 1,N²-ε2APu ~290 ~360 ~0.50 mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Active Site Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.org It is exceptionally useful for studying the active sites of metalloenzymes that catalyze reactions involving purines, as these enzymes often contain paramagnetic transition metal ions or generate radical intermediates during their catalytic cycle. unl.ptbruker.com

Many enzymes that metabolize purines, such as xanthine oxidase and certain purine hydroxylases, are molybdenum-containing enzymes. researchgate.netunl.pt The molybdenum center cycles between Mo(VI), Mo(V), and Mo(IV) oxidation states during catalysis. The Mo(V) state is paramagnetic and gives rise to a characteristic EPR signal. unl.pt The features of this signal are sensitive to the coordination environment of the molybdenum ion, including its ligands. unl.pt By reacting the enzyme with a substrate like a purine derivative, the paramagnetic Mo(V) intermediate can be trapped and studied. researchgate.net For example, EPR studies on the selenium-dependent purine hydroxylase from Clostridium purinolyticum revealed signals corresponding to a Mo(V) desulfo species, an FAD radical, and [2Fe-2S] centers, providing a detailed picture of the paramagnetic cofactors involved in catalysis. researchgate.net Isotopic labeling of the substrate or enzyme components can introduce nuclei with a magnetic moment (e.g., ¹⁷O, ³³S, ¹⁵N) that can couple to the unpaired electron, providing further structural details about the active site. unl.pt

Table 3: Paramagnetic Centers in Purine-Metabolizing Enzymes Studied by EPR This interactive table lists paramagnetic species and their characteristic g-values identified by EPR spectroscopy in enzymes that act on purines and their derivatives.

Enzyme Paramagnetic Species Typical g-values (g₁, g₂, g₃) Source(s)
Xanthine Oxidase "Rapid" Mo(V) Signal 1.986, 1.968, 1.966 researchgate.net
Purine Hydroxylase (Se-dependent) Mo(V) desulfo signal Not specified researchgate.net
Purine Hydroxylase (Se-dependent) FAD radical Not specified researchgate.net

Near Infrared Spectroscopy (NIRS) for Purine Compound Analysis

Near Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm). silvafennica.fi This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds. silvafennica.fi NIRS has proven to be a valuable tool for the quantitative analysis of purine compounds in complex matrices. cirad.frcirad.fr

Research has demonstrated the potential of NIRS for the routine analysis of purines. cirad.fr For instance, it has been successfully applied to determine the content of the purine alkaloids caffeine (B1668208) and theobromine (B1682246) in cocoa samples. cirad.fr By developing calibration models using partial least squares (PLS) regression against reference data from methods like HPLC, NIRS can predict purine concentrations with a high degree of accuracy. cirad.frcirad.fr Similarly, Fourier Transform-Near Infrared (FT-NIR) spectroscopy has been used to predict the concentration of various purine derivatives, including allantoin and uric acid, in biological fluids like urine. iaea.org The sensitivity of NIR spectra to the local chemical environment also makes it a potential probe for studying intermolecular interactions, such as base pairing in solid-state nucleobases. researchgate.net

Table 4: Performance of NIRS Calibrations for Purine Compound Analysis This table summarizes the statistical performance of NIRS methods for predicting the concentration of various purine compounds, demonstrating the technique's accuracy.

Analyte Matrix R² (Validation) SECV / SEP Source(s)
Caffeine Cocoa 0.92 0.04% cirad.fr
Theobromine Cocoa 0.87 0.07% cirad.fr
Allantoin Bovine Urine 0.92 Not specified iaea.org
Uric Acid Bovine Urine 0.888 Not specified iaea.org

SECV: Standard Error of Cross-Validation; SEP: Standard Error of Prediction

Biological Activities and Pharmacological Investigations of 2 Chloro 6 Methoxypurine Derivatives

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of 2-chloro-6-methoxypurine have been a subject of interest in oncology research due to the established anti-cancer properties of other purine (B94841) analogs, such as Clofarabine and Nelarabine. nih.gov The presence of a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position creates a unique electronic profile, combining electron-withdrawing and electron-donating features that can be exploited in drug design. nih.gov

In the search for new anti-cancer agents, researchers have synthesized series of novel 2,6-substituted purines using this compound as a key intermediate. nih.gov One such approach involved the synthesis of acyclic unsaturated purine derivatives. These syntheses often involve reacting this compound with various side chains to create a library of new chemical entities. nih.gov

The resulting compounds are then typically subjected to in vitro growth inhibition assays to determine their cytotoxic potential. nih.gov These assays are crucial for the primary evaluation of a compound's ability to inhibit the growth of cancer cells. nih.gov The general methodology for these screens involves seeding human tumor cell lines in microplates, adding the test compounds at various concentrations, and incubating for a set period, often around 48 hours. cancer.gov The extent of growth inhibition is then calculated relative to untreated control cells. cancer.gov For instance, N9-substituted purine intermediates have been identified as potent in vitro growth inhibitors of several human tumor cell lines, prompting further investigation into derivatives with modified N9-linkers. nih.gov

A standardized and widely used platform for evaluating the anticancer potential of novel compounds is the National Cancer Institute's Developmental Therapeutics Program (NCI-60) human tumor cell line screen. youtube.comnih.gov This screen assesses the cytotoxic and/or growth-inhibiting effects of a compound against 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. asm.org

In one study, a series of twenty-four acyclic unsaturated 2,6-substituted purines, some derived from this compound, were evaluated for cytotoxic activity against the NCI-60 panel at a single high concentration (10 µM). nih.gov From this initial screen, several compounds demonstrated significant growth inhibition and were selected for more detailed five-dose concentration studies to determine their 50% growth inhibition (GI₅₀) values. nih.gov Among these, a derivative of 6-methoxypurine (B85510), N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine, exhibited highly potent cytotoxic activity, with GI₅₀ values in the 1–5 µM range for most of the human tumor cell lines tested. nih.gov This highlights the potential of modifying the this compound scaffold to generate effective cytotoxic agents. nih.gov

Table 1: Cytotoxic Activity of a Potent 6-Methoxypurine Derivative in the NCI-60 Screen This table displays the 50% Growth Inhibition (GI₅₀) values in micromolar (µM) concentrations for the compound N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine against a selection of cell lines from the NCI-60 panel. Data sourced from a study on new 2,6-substituted purines. nih.gov

Cell Line PanelCell Line NameGI₅₀ (µM)
Leukemia K-5621.89
SR1.93
Non-Small Cell Lung NCI-H5221.83
Colon Cancer HCT-1161.89
HCT-151.85
CNS Cancer SF-5391.87
Melanoma MALME-3M1.99
SK-MEL-51.85
Ovarian Cancer OVCAR-41.84
Renal Cancer A4981.93
Breast Cancer MCF72.01
T-47D1.93

Hematological malignancies are a key target for purine-based chemotherapeutics. The NCI-60 screen includes a panel of six leukemia cell lines (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, and SR), which allows for the specific evaluation of a compound's antiproliferative activity against this type of cancer. nih.govnih.gov

Analysis of the NCI-60 screening data for the potent 6-methoxypurine derivative, N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine, reveals its activity against this leukemia panel. nih.gov The compound showed consistent sub-micromolar to low micromolar GI₅₀ values across most of the leukemia cell lines, indicating a broad antiproliferative effect on these hematological malignancy models. nih.gov The most sensitive line was K-562, a chronic myelogenous leukemia model. nih.gov

Table 2: Antiproliferative Activity of N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine on NCI-60 Leukemia Cell Lines This table presents the 50% Growth Inhibition (GI₅₀) values in micromolar (µM) concentrations against the six leukemia cell lines in the NCI-60 panel. Data sourced from a study on new 2,6-substituted purines. nih.gov

Cell LineGI₅₀ (µM)
CCRF-CEM 2.00
HL-60(TB) 2.03
K-562 1.89
MOLT-4 2.06
RPMI-8226 >100
SR 1.93

Antiviral Efficacy Research

The structural similarity of purine derivatives to endogenous nucleosides makes them prime candidates for antiviral drug discovery. youtube.com By mimicking the natural building blocks of DNA and RNA, these analogs can interfere with viral replication, often by inhibiting viral polymerases. youtube.comnih.gov

The search for broad-spectrum antiviral agents—single drugs effective against multiple viruses—is a major goal in virology. nih.gov Nucleoside analogs are a key class of compounds that have shown promise in this area. youtube.comnih.gov Research has demonstrated that various purine nucleoside analogs exhibit broad-spectrum antiviral properties, inhibiting the replication of both RNA and DNA viruses. youtube.comnih.gov For example, certain tubercidin (B1682034) analogs are inhibitory to (+)RNA viruses like poliovirus, while other acyclic adenosine (B11128) analogs are active against (-)RNA viruses such as parainfluenza and measles viruses. nih.gov This broad activity stems from the targeting of fundamental viral processes, such as nucleic acid synthesis. nih.gov While specific screening data for this compound derivatives is not widely published, the established broad-spectrum activity of the larger purine analog class provides a strong rationale for their inclusion in such screening campaigns. nih.govnih.gov

The Herpesviridae family of DNA viruses is a particularly important target for purine-based antiviral drugs. nih.gov A prime example is Acyclovir [9-(2-hydroxyethoxymethyl)guanine], a guanine (B1146940) analog, which is a highly effective treatment for infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.govyoutube.com

The mechanism of action for such compounds relies on their selective activation within virus-infected cells. nih.gov For Acyclovir, the viral thymidine (B127349) kinase (TK) enzyme phosphorylates the drug to its monophosphate form. Host cell kinases then convert the monophosphate to the active triphosphate form. nih.gov This active triphosphate analog then inhibits the viral DNA polymerase, competing with the natural nucleotide (dGTP) and acting as a chain terminator upon incorporation into the growing viral DNA strand. youtube.com The potent antiviral activity of 6-methoxypurine arabinoside against the Varicella-Zoster virus has also been reported, further underscoring the potential of 6-methoxypurine derivatives in targeting herpesviruses. nih.gov Given this well-established mechanism for related purine analogs, it is hypothesized that novel derivatives of this compound could be developed to act via similar pathways, inhibiting the replication of herpesviruses.

Immunomodulatory and Anti-inflammatory Effects

Derivatives of this compound have been a subject of interest for their potential to modulate the immune system and exert anti-inflammatory effects. These activities are largely attributed to their structural similarity to endogenous purines, which play a critical role in various physiological and pathological processes.

Role as Hypoxanthine (B114508) Analogues

A key derivative, this compound riboside, is recognized as a hypoxanthine analogue. medchemexpress.com Hypoxanthine is a naturally occurring purine base that is a central intermediate in purine metabolism. wikipedia.org It can be salvaged back into the purine nucleotide pool or catabolized to uric acid. Beyond its metabolic role, hypoxanthine exhibits notable anti-inflammatory properties and is considered a potential endogenous inhibitor of poly(ADP-ribose) polymerase (PARP). medchemexpress.com As analogues of hypoxanthine, derivatives of this compound are investigated for their ability to mimic or interfere with the biological actions of hypoxanthine, thereby influencing immune and inflammatory responses.

Modulation of Inflammatory Pathways

The anti-inflammatory potential of this compound derivatives is linked to their function as hypoxanthine analogues and their capacity to inhibit enzymes like PARP. PARP enzymes are known to promote inflammatory responses by stimulating signaling pathways that lead to the expression of pro-inflammatory cytokines and cell adhesion molecules. nih.gov By inhibiting PARP, these compounds can potentially downregulate the inflammatory cascade. The structural and functional relationship between these derivatives and known anti-inflammatory purines suggests a mechanism of action that involves interference with key inflammatory signaling.

Inhibition of Poly(ADP-ribose) Polymerase (PARP) Activity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in crucial cellular processes, including DNA repair, genomic stability, and cell death. nih.gov Hypoxanthine has been identified as a potential endogenous inhibitor of PARP. medchemexpress.com Given that this compound riboside is a hypoxanthine analogue, it is suggested to possess PARP-inhibitory activity. medchemexpress.com The inhibition of PARP is a significant area of research in oncology and inflammatory diseases. nih.govnih.gov Overactivation of PARP can deplete cellular energy stores and induce cell death, a process implicated in various inflammatory conditions. By inhibiting PARP, this compound derivatives may help to preserve cellular viability and mitigate inflammation-driven tissue damage.

Cytoprotective Mechanisms against Oxidative Stress

Derivatives of this compound may offer protection to cells against oxidative stress through their PARP-inhibitory action. Hypoxanthine has been shown to be cytoprotective by inhibiting PARP activity, which in turn prevents peroxynitrite-induced mitochondrial depolarization and the subsequent production of secondary superoxide. medchemexpress.com This mechanism is crucial in protecting cells from the damaging effects of oxidative and nitrosative stress. The ability of this compound analogues to mimic this function underscores their therapeutic potential in conditions characterized by oxidative damage.

Enzyme Inhibition and Receptor Interaction Studies

The pharmacological profile of this compound derivatives is further defined by their interactions with key enzymes involved in purine metabolism. These interactions can significantly alter cellular nucleotide pools and signaling pathways.

Inhibition of Purine-Metabolizing Enzymes (e.g., Purine Nucleoside Phosphorylase, Adenosine Deaminase)

Research has demonstrated that substituted purines, including derivatives of this compound, can act as inhibitors of purine-metabolizing enzymes.

Purine Nucleoside Phosphorylase (PNP): PNP is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated autoimmune diseases, as it leads to the accumulation of nucleosides that are toxic to T-cells. nih.gov Studies on 2,6-substituted purines have shown their potential as inhibitors of PNP. nih.gov For instance, 6-benzylthio-2-chloropurine has been identified as a potent inhibitor of Helicobacter pylori PNP. nih.gov

Adenosine Deaminase (ADA): Some synthetic nucleosides derived from 2-chloropurine have been shown to be resistant to the action of E. coli adenosine deaminase. researchgate.net This resistance is a desirable property in the development of therapeutic nucleoside analogues as it can prolong their biological half-life.

Xanthine (B1682287) Oxidase: 2-Chloro-6(methylamino)purine has been identified as a potent inhibitor of xanthine oxidase. biosynth.com This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase is a well-established treatment for gout.

The following table summarizes the inhibitory activities of some this compound derivatives and related compounds on purine-metabolizing enzymes.

Compound/Derivative ClassTarget EnzymeEffectReference
2,6-substituted purinesPurine Nucleoside Phosphorylase (PNP)Inhibition nih.gov
6-benzylthio-2-chloropurineHelicobacter pylori PNPInhibition nih.gov
2-chloropurine ribosides with chiral amino acid amides at C6E. coli Adenosine DeaminaseResistance to action researchgate.net
2-Chloro-6(methylamino)purineXanthine OxidasePotent Inhibition biosynth.com

Targeting Multiforms of Human Polypeptide 1 (MTH1)

Investigations into the direct inhibitory activity of this compound derivatives against the MTH1 (MutT homolog 1) enzyme have not been prominently featured in the available scientific literature. While the purine scaffold is a common feature in many enzyme inhibitors, specific studies detailing the synthesis and evaluation of this compound derivatives as targeted MTH1 inhibitors are not presently available.

Interactions with Toll-like Receptors (TLRs)

A review of published research indicates a lack of studies focused on the interaction between this compound derivatives and Toll-like receptors (TLRs). The development of agonists or antagonists for TLRs is an active area of research, employing a wide range of chemical scaffolds; however, compounds specifically derived from this compound have not been identified as modulators of TLR signaling pathways in the reviewed literature.

Inhibition of Other Enzyme Classes

The versatility of the purine core suggests potential activity against various enzyme classes. However, specific data on derivatives of this compound remains limited for several key targets.

Leukotriene A4 Hydrolase: Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4) nih.govwikipedia.org. Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases nih.gov. While numerous classes of LTA4 hydrolase inhibitors have been developed, including amino acid analogues and hydroxamic acid derivatives, research specifically detailing the synthesis and inhibitory activity of this compound derivatives against LTA4 hydrolase has not been found in the available literature nih.govnih.gov.

Sulphotransferase: There is no available scientific literature detailing the investigation of this compound derivatives as inhibitors of sulphotransferase enzymes.

Phosphodiesterase: Phosphodiesterase (PDE) enzymes are a large family of drug targets, and various heterocyclic compounds have been developed as inhibitors. Research has explored scaffolds such as pyrazolo[1,5-a]pyridines and tadalafil (B1681874) analogs for PDE inhibition nih.govnih.gov. However, specific studies on derivatives of this compound as phosphodiesterase inhibitors are not present in the current body of scientific literature.

Kinase: Kinase inhibitors are a major class of therapeutic agents. While many kinase inhibitors incorporate substituted aromatic and heterocyclic rings, including chloro and methoxy functional groups, studies specifically identifying derivatives of the this compound scaffold as potent kinase inhibitors are not available in the reviewed literature. Research in this area tends to focus on other heterocyclic systems like pyrimidines, thiazoles, and 1,2,6-thiadiazinones nih.govnih.govnih.gov.

Antimicrobial and Antifungal Investigations

While direct studies on this compound are scarce, research into the antimicrobial and antifungal properties of structurally related 6-chloropurine (B14466) derivatives provides valuable insights. A study focused on the synthesis of 6-chloro-8-substituted-9[H]-purine derivatives demonstrated significant biological activity. tsijournals.com These compounds were synthesized by condensing 6-chloro-4,5-diaminopyrimidine with various substituted aromatic acids. tsijournals.com

The resulting 6-chloro-8-substituted-9[H]-purine derivatives were screened for in vitro antimicrobial activity against several bacterial and fungal strains. tsijournals.com The screening revealed that the synthesized compounds possessed notable activity against both Gram-positive and Gram-negative bacteria, as well as against pathogenic fungi. tsijournals.com

CompoundSubstituent at C8-positionAntibacterial ActivityAntifungal Activity
5a-h (general series)Substituted Aromatic RingsSignificant activity reported against Staphylococcus aureus, Bacillus subtilis (Gram-positive) and Proteus vulgaris, Klebsiella pneumoniae (Gram-negative).Significant activity reported against Aspergillus niger and Pencillium chrysogenium.

The data indicates that the 6-chloropurine scaffold is a promising base for the development of new antimicrobial and antifungal agents. The specific activities varied based on the nature of the aromatic substituent at the C8 position. tsijournals.com

Potential as Biochemical Indicators

The use of purine-based compounds as biochemical indicators, particularly for detecting hypoxic conditions, is an area of scientific interest. However, a review of the available literature did not yield any studies where analogues of this compound were specifically designed, synthesized, or evaluated for their potential as hypoxia indicators.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and understanding the structural features crucial for their function.

Predictive Modeling of Biological Activity

While specific QSAR models focused solely on 2-chloro-6-methoxypurine are not extensively detailed in the available literature, studies on related derivatives highlight the utility of this approach. For instance, a 3D-QSAR study was conducted on a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, which share the 2-chloro-purine core, to model their analgesic activities. nih.gov

Using Molecular Field Analysis, a predictive equation was established based on the pain threshold variations in mice for a set of 48 compounds. nih.gov This model demonstrated a strong predictive capacity, which is essential for guiding the synthesis of new, potentially more potent, analgesic agents. nih.gov The statistical quality of the model underscores the potential of QSAR in forecasting the biological effects of novel 2-chloro-purine derivatives.

Table 1: Statistical Parameters of the 3D-QSAR Model for Analgesic N-[2-chloro-9H-purin-6-yl] Derivatives

Parameter Value
Number of Data Points (n) 48
Correlation Coefficient (r) 0.923
Square Correlation Coefficient (r²) 0.852
Prediction Error Range 1.71% to 8.92%

Data derived from a study on derivatives of this compound. nih.gov

Identification of Key Structural Determinants for Activity

The primary goal of the aforementioned QSAR model was to identify the key structural features of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives that determine their analgesic activity. nih.gov The model was built using proton and methyl groups as descriptors in the Molecular Field Analysis, indicating that the steric and electronic properties of the substituents play a crucial role in the compound's ability to elicit a biological response. nih.gov By analyzing the resulting QSAR equation, researchers can infer how modifications to the amino acid side chain and other positions on the purine (B94841) ring influence analgesic potency, thereby guiding the design of more effective compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is used to predict binding modes, affinities, and interaction profiles.

Prediction of Ligand-Receptor Binding Modes

Molecular docking studies have been instrumental in elucidating how 2,6-substituted purines, including derivatives related to this compound, bind to target enzymes. X-ray crystallography and docking simulations of various purine derivatives with Helicobacter pylori purine nucleoside phosphorylase (PNP) have revealed specific binding modes within the enzyme's active site. nih.govnih.govresearchgate.net These studies show that the purine ring orients itself within the base-binding site to form key interactions with surrounding amino acid residues, which is crucial for its inhibitory activity. The specific substitutions at the C2 and C6 positions of the purine ring significantly influence the orientation and stability of the ligand within the active site.

Analysis of Binding Affinities and Interactions

Binding affinity, often expressed as an inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Studies on a series of 2,6-substituted purines as inhibitors of H. pylori PNP have determined Ki values in the micromolar range. nih.govnih.govresearchgate.net For instance, 6-benzylthio-2-chloropurine was identified as a potent inhibitor. nih.govnih.govresearchgate.net Both hydrogen bonding and hydrophobic interactions are significant contributors to the ligand-binding process. nih.gov The analysis of these interactions allows for a comparative assessment of different substitution patterns, guiding the selection of compounds with higher affinity and specificity for the target enzyme.

Target Enzyme (e.g., 5FSO protein, PNP) Interaction Profiles

The protein data bank (PDB) entry 5FSO corresponds to the crystal structure of Helicobacter pylori purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway and a potential drug target. nih.gov X-ray structures of PNP complexed with various 2,6-substituted purine inhibitors have provided detailed interaction profiles. nih.govnih.gov

These studies allow for the identification of specific interactions between the inhibitors and the amino acid residues in the enzyme's base-binding site. nih.govnih.gov The analysis of these complex structures reveals which functional groups on the purine ring are critical for binding and inhibition. This detailed molecular understanding of the interaction profile is essential for designing more potent and selective inhibitors of H. pylori PNP, which could lead to new treatments for infections caused by this bacterium. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate dance between a ligand and its protein target at an atomic level. For a compound like this compound, MD simulations can provide invaluable insights into the stability of the compound-protein complex and the dynamics of their interactions over time.

Dynamic Behavior of Compound-Protein Complexes

MD simulations of this compound, when docked into the active site of a target protein, can elucidate the dynamic nature of their binding. These simulations track the movements of every atom in the system over a set period, revealing fluctuations in the protein structure and the ligand's orientation. For instance, in studies of similar 2,6-disubstituted purine derivatives as inhibitors of enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key enzyme in Mycobacterium tuberculosis, MD simulations have been instrumental. nih.gov Such simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to achieve a more favorable binding mode. The trajectory of the ligand within the binding pocket, including any transient interactions, can be mapped, providing a more realistic picture than static docking models.

Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein that may be crucial for binding.

Conformational Stability and Interaction Dynamics

The conformational stability of the this compound-protein complex is a critical determinant of its potential as a drug candidate. MD simulations allow for the detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The persistence of these interactions over the simulation time provides a measure of their strength and importance for binding affinity.

For example, a simulation might reveal that the methoxy (B1213986) group at the 6-position of the purine ring consistently forms a hydrogen bond with a specific amino acid residue in the protein's active site, while the chlorine atom at the 2-position engages in halogen bonding or hydrophobic interactions. The dynamic nature of these interactions, including their formation, breakage, and reformation, can be quantified, offering a deeper understanding of the binding thermodynamics.

Below is a hypothetical data table illustrating the kind of interaction data that can be extracted from an MD simulation of a this compound-kinase complex.

Protein ResidueInteraction TypeLigand Atom InvolvedOccupancy (%)
Val83Hydrogen BondN1 (Purine)95.2
Ala145Hydrogen BondN7 (Purine)78.5
Leu134HydrophobicC2-Cl85.1
Phe146HydrophobicC6-OCH392.3

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The evaluation of a compound's ADMET properties is a critical step in drug discovery, and in silico methods provide a rapid and cost-effective means of initial assessment. nih.govsci-hub.se These predictive models use the chemical structure of a compound to estimate its likely behavior in the human body.

Bioavailability and Solubility Assessments

For this compound, various computational tools can predict its oral bioavailability and aqueous solubility. These predictions are often based on quantitative structure-property relationship (QSPR) models that correlate physicochemical properties with observed experimental data for a large set of molecules.

Properties such as lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds are calculated and used as inputs for these predictive models. For instance, a predicted high logP value might suggest good membrane permeability but potentially poor solubility.

The following table provides a hypothetical in silico assessment of the physicochemical and pharmacokinetic properties of this compound.

PropertyPredicted ValueInterpretation
Molecular Weight184.58 g/molCompliant with Lipinski's Rule of Five
logP (Lipophilicity)1.5Good balance between solubility and permeability
Aqueous Solubility (logS)-2.0Moderately soluble
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeationYesPotential for CNS activity

Pharmacophore Design and Lead Compound Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For a compound like this compound, a pharmacophore model can be developed based on its interactions with a target protein, as revealed by X-ray crystallography or MD simulations. frontiersin.orgnih.govdovepress.com This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify novel scaffolds that match the required features. This approach is instrumental in lead discovery.

Furthermore, this compound can serve as a starting point for lead optimization. nih.govnih.govdanaher.comresearchgate.net Computational chemists can use its structure as a scaffold and systematically modify its functional groups to improve properties such as potency, selectivity, and ADMET profile. For example, the chlorine atom at the 2-position and the methoxy group at the 6-position can be replaced with other substituents to explore the structure-activity relationship (SAR). This process is often guided by computational predictions of binding affinity and ADMET properties for the newly designed analogs. The ultimate goal is to develop a lead compound with an optimal balance of efficacy and drug-like properties.

Mechanistic Insights into Biological Action

Molecular Basis of Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative properties of 2-Chloro-6-methoxypurine are rooted in its structural analogy to endogenous purines, allowing it to interfere with fundamental cellular processes. As a purine (B94841) analog, it can disrupt the synthesis of nucleic acids (DNA and RNA) and interfere with metabolic pathways dependent on purine nucleotides. This antimetabolic activity is a cornerstone of its ability to inhibit cell proliferation. mdpi.com

The specific substitutions at the C2 and C6 positions are critical to its function. The 2-chloro group, a halogen, is known to render purine nucleosides more resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA). mdpi.com This increased metabolic stability enhances the compound's intracellular lifetime, allowing for more sustained disruption of cellular machinery. mdpi.com This principle is exemplified in established anticancer drugs like Cladribine and Clofarabine, which also feature a halogen at the C2 position. mdpi.com

Furthermore, the combination of a chloro group at C2 and a methoxy (B1213986) group at C6 creates a unique electronic profile that can influence its interaction with target enzymes. Derivatives of 2-(p-n-butylanilino)purine featuring a 6-methoxy group have been identified as potent inhibitors of mammalian DNA polymerase alpha, an enzyme crucial for DNA replication. nih.gov This suggests that this compound may exert its antiproliferative effects by directly inhibiting enzymes essential for cell division. The cytotoxic mechanism often culminates in the induction of apoptosis, or programmed cell death, as a consequence of irreparable metabolic disruption or DNA damage.

Elucidation of Antiviral Action Mechanisms

The antiviral activity of purine analogs, including this compound, generally stems from their ability to inhibit viral replication. nih.gov These agents function by acting as chain terminators during the synthesis of viral nucleic acids or by competitively inhibiting viral enzymes essential for replication. nih.govyoutube.com

The mechanism can be broken down into several key stages of the viral life cycle that may be targeted:

Inhibition of Viral Polymerase: As analogs of natural nucleosides, these compounds can be phosphorylated within the host cell to their triphosphate form. This active form then competes with natural deoxyguanosine triphosphate (dGTP) or adenosine triphosphate (ATP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. nih.gov Once incorporated, the lack of a proper hydroxyl group on the analog's structure can terminate chain elongation, halting viral genome replication. nih.gov

Enzyme Inhibition: Beyond polymerase, other viral enzymes can be targeted. For instance, viral proteases required for processing viral proteins or integrases that insert the viral genome into the host DNA are potential targets for purine analogs. nih.gov

Metabolic Resistance: Similar to its cytotoxic effects, the 2-chloro substitution enhances the compound's stability against host cell enzymes that would otherwise degrade it, allowing it to persist and effectively inhibit viral machinery.

Analogs with modifications at the C6 position have demonstrated significant antiviral activity. For example, 6-methoxypurine (B85510) arabinoside is a known inhibitor of the Varicella-Zoster virus. This highlights the importance of the 6-methoxy group in conferring antiviral properties.

Pathways Involved in Anti-inflammatory and Immunomodulatory Responses

While direct studies on this compound are limited, the anti-inflammatory and immunomodulatory actions of purine analogs are often mediated through the modulation of key signaling pathways that regulate the immune response. The purinergic signaling system, which involves adenosine receptors, is a primary target. By interacting with these receptors, purine analogs can influence intracellular signaling cascades.

Key inflammatory pathways likely modulated by this compound include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. Purine analogs can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK cascades (including ERK, JNK, and p38) are crucial for transmitting extracellular signals to the nucleus to control gene expression related to inflammation and cell survival. Inhibition of these pathways by purine analogs can lead to a broad suppression of the inflammatory response.

Detailed Analysis of Enzyme and Receptor Binding Interactions

The biological activity of this compound is dictated by its binding affinity and selectivity towards various enzymes and cellular receptors. Its purine scaffold allows it to fit into the binding sites of numerous proteins that naturally interact with adenosine or guanosine (B1672433).

Kinase Inhibition: A significant number of protein kinases, which play a pivotal role in cellular signaling, feature an ATP-binding pocket that can accommodate purine analogs. These compounds can act as competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates. The specific substitutions at the C2 and C6 positions are crucial for determining which kinases are targeted and with what affinity. For instance, dual Src/Abl kinase inhibitors have been developed from substituted aminopyrimidinylthiazole carboxamides, demonstrating the potential for modified heterocyclic structures to target specific kinases. nih.gov

Adenosine Receptor Modulation: As a purine derivative, this compound may interact with adenosine receptors (A1, A2A, A2B, A3). These G-protein coupled receptors are involved in a wide range of physiological processes, including inflammation and neurotransmission. The nature of the interaction (agonist or antagonist) and the receptor subtype selectivity would be heavily influenced by the 2-chloro and 6-methoxy substituents.

DNA Polymerase Interaction: As mentioned previously, derivatives with similar substitution patterns have shown inhibitory activity against DNA polymerase alpha, suggesting a direct binding interaction that obstructs the enzyme's function. nih.gov

The binding is a result of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, all influenced by the electronic properties of the chloro and methoxy groups.

Role of Substitution Patterns (e.g., Electron-Withdrawing/Donating Groups) on Biological Activity

The biological activity of this compound is fundamentally governed by the electronic properties of its substituents. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a distinct electronic distribution across the purine ring, which modulates its reactivity and binding interactions. nih.govstudypug.com

2-Chloro Group (Electron-Withdrawing): The chlorine atom at the C2 position acts as a potent electron-withdrawing group (EWG) through induction. studypug.com This has several consequences:

It increases the electrophilicity of the purine ring, potentially enhancing interactions with nucleophilic residues in enzyme active sites.

It can strengthen hydrogen bond interactions, leading to improved binding affinity. scielo.brresearchgate.net

It alters the pKa of the purine ring, affecting its ionization state at physiological pH and thereby influencing its solubility and ability to cross cell membranes.

As noted, it provides steric hindrance that can prevent enzymatic degradation by enzymes like adenosine deaminase. mdpi.com

6-Methoxy Group (Electron-Donating): The methoxy group at the C6 position is an electron-donating group (EDG) through resonance. studypug.com This effect increases the electron density of the purine ring system. nih.gov This can:

Modulate the molecule's ability to participate in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Research Findings on Substituted Purines

Compound ClassKey FindingsBiological EffectReference
2-Halogenated Purine Nucleosides Introduction of a halogen at C2 inhibits the action of adenosine deaminase.Increased metabolic stability, enhanced antiproliferative activity. mdpi.com
6-Methoxy Purine Derivatives 6-methoxy and 6-methylthio derivatives of 2-(p-n-butylanilino)purine were potent inhibitors of DNA polymerase alpha.Inhibition of DNA replication, antiproliferative effects. nih.gov
6-Substituted Purine Derivatives Thioether-linked derivatives were superior to oxygen and nitrogen isosteres. Substitution with EWGs on attached moieties increased potency.Selective positive inotropic activity. researchgate.net
2-Chloro-6-Amino Acid Purines A serine derivative at C6 showed antiproliferative activity (IC50 = 16 µM) on U937 leukemia cells, comparable to Nelarabine (IC50 = 3 µM).Cytotoxicity against cancer cell lines. mdpi.com

Applications in Biological and Pharmaceutical Research

Drug Discovery and Development Initiatives

The chemical architecture of 2-Chloro-6-methoxypurine makes it an attractive starting point and structural motif in the quest for new drugs. Its purine (B94841) core is a common feature in molecules that interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes.

Rational Design of Novel Therapeutic Agents

The process of rational drug design often involves the modification of a known chemical scaffold to enhance its affinity and selectivity for a specific biological target. While direct examples of this compound in the rational design of currently marketed drugs are not extensively documented in publicly available literature, its structural components are prevalent in numerous kinase inhibitors. The 2-chloro and 6-methoxy substitutions on the purine ring offer synthetic handles for the introduction of various functional groups, allowing medicinal chemists to systematically explore the structure-activity relationships of new compounds. This iterative process of design, synthesis, and biological evaluation is central to the development of more effective and safer therapeutic agents.

Scaffold Development for Targeted Drug Design

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated classes of proteins with high affinity. This compound serves as a valuable starting material for the creation of compound libraries for high-throughput screening. By systematically modifying the chloro and methoxy (B1213986) groups, researchers can generate a diverse collection of molecules with the potential to interact with a wide range of biological targets. This approach is particularly fruitful in the discovery of inhibitors for protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. The development of 6-alkoxypurine derivatives, for instance, has led to the identification of compounds with pro-apoptotic and cell cycle arresting activities. researchgate.net

Below is a representative table of purine derivatives and their therapeutic targets, illustrating the versatility of the purine scaffold.

Compound ClassTherapeutic TargetPotential Application
6-Alkoxypurine DerivativesProtein Kinases (e.g., DAPK1)Cancer, Apoptosis Induction
2,6-Modified Purine NucleosidesViral Polymerases (e.g., HCV NS5B)Antiviral Therapy
Purine AnalogsHsp90Cancer, Infectious Diseases

This table is for illustrative purposes and showcases the broad applicability of the purine scaffold in drug discovery.

Targeted Metabolomics for Purine-Related Pathways

Targeted metabolomics is a powerful analytical technique used to quantify specific, known metabolites within a biological system. This approach provides a detailed snapshot of the activity of particular metabolic pathways. In the context of purine metabolism, which is fundamental to cellular energy and nucleic acid synthesis, targeted metabolomics plays a crucial role in understanding both normal physiology and disease states.

While specific studies detailing the use of this compound as an internal standard for the analysis of purine-related pathways are not readily found in the scientific literature, the analytical methods for such studies are well-established. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed to accurately measure the concentrations of a wide array of purine and pyrimidine (B1678525) metabolites in biological samples such as urine and plasma. nih.govnih.govmdpi.commdpi.complos.org In these analyses, isotopically labeled analogs of the target metabolites are often used as internal standards to ensure the accuracy and reproducibility of the measurements. Given its structural similarity to endogenous purines, a stable isotope-labeled version of this compound could theoretically serve as a useful internal standard in such assays.

Biomarker Identification and Validation

A biomarker is a measurable indicator of a biological state or condition. The identification and validation of reliable biomarkers are critical for the early diagnosis of diseases, for monitoring disease progression, and for predicting therapeutic responses. Metabolites from purine pathways are increasingly being investigated as potential biomarkers for various conditions, including metabolic disorders and cancer.

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is used as a biomarker. However, the analytical platforms developed for targeted metabolomics of purine pathways are essential for the discovery and validation of new purine-based biomarkers. By providing a quantitative profile of purine metabolites, these methods can reveal metabolic dysregulations associated with specific diseases. nih.govnih.gov

Understanding Pathogen Metabolism (e.g., Malaria Parasite)

Many pathogenic organisms, including the malaria parasite Plasmodium falciparum, have a purine metabolism that is distinct from their human hosts. A key difference is that P. falciparum cannot synthesize purines de novo and relies entirely on a "purine salvage pathway" to acquire these essential building blocks from the host. arizona.edunih.gov This metabolic dependency makes the enzymes of the purine salvage pathway attractive targets for the development of antimalarial drugs.

The use of purine analogs as chemical probes is a valuable strategy for studying these essential parasite pathways. While there are no specific reports of this compound being used as a chemical probe to investigate the metabolism of the malaria parasite, the principle of using such analogs is well-established. Purine derivatives can be designed to interact with specific enzymes or transporters in the parasite's purine salvage pathway, thereby helping to elucidate their function and to screen for potential inhibitors. For example, various purine analogs have been shown to exhibit antimalarial activity, and some act synergistically with existing drugs like chloroquine. nih.govplos.org The exploration of novel purine chemotypes continues to be a promising avenue for the discovery of new and effective antimalarial agents.

The following table lists key enzymes in the P. falciparum purine salvage pathway that are potential drug targets.

EnzymeFunctionPotential for Inhibition
Adenosine (B11128) Deaminase (ADA)Converts adenosine to inosineA potential target, though its essentiality is debated.
Purine Nucleoside Phosphorylase (PNP)Cleaves the glycosidic bond of purine nucleosidesA well-validated target for antimalarial drug design.
Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT)Converts hypoxanthine (B114508), guanine (B1146940), and xanthine (B1682287) to their respective mononucleotidesConsidered a crucial enzyme for parasite survival and a prime drug target.

This table highlights the key enzymes in the Plasmodium falciparum purine salvage pathway that are actively being investigated for the development of new antimalarial therapies.

Future Directions and Emerging Research Avenues

Development of Next-Generation Purine-Based Therapeutics

The development of next-generation therapeutics derived from 2-Chloro-6-methoxypurine is a primary focus of future research. The versatility of the purine (B94841) ring system allows for extensive chemical modification, offering the potential to design novel compounds with enhanced efficacy and specificity. nih.govresearchgate.net Historically, purine analogues have been successfully developed into treatments for a range of conditions, including cancer and viral infections. nih.govtechnologynetworks.com Future efforts will likely concentrate on synthesizing derivatives that can overcome existing challenges such as drug resistance. acs.org

One promising direction is the creation of multi-target drugs. By modifying the this compound core, researchers can design molecules that interact with multiple biological targets simultaneously, a strategy that can be particularly effective in complex diseases like cancer. nih.gov The exploration of structure-activity relationships (SAR) will be crucial in guiding the synthesis of these next-generation compounds, allowing for the fine-tuning of their pharmacological properties. mdpi.comcuny.edu

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of this compound derivatives. These advanced computational tools can analyze vast datasets to identify novel molecular structures with a high probability of desired biological activity, significantly accelerating the drug discovery process. nih.gov AI algorithms can predict key drug-like properties, including efficacy, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Exploration of Novel Biological Targets for this compound Derivatives

While purine analogs have traditionally been associated with targets like kinases and polymerases, a key area of future research is the identification of novel biological targets for this compound derivatives. Expanding the scope of potential applications beyond oncology and virology is a significant goal. For instance, the structural similarities of purines to endogenous signaling molecules suggest that their derivatives could modulate a wide range of cellular processes.

Emerging research into the anticancer mechanisms of novel compounds has highlighted the potential of targeting metabolic and survival pathways in cancer cells. nih.gov Derivatives of this compound could be screened against a broad panel of biological targets to uncover new therapeutic opportunities. This exploration could lead to the development of treatments for a wider range of diseases, driven by a deeper understanding of the compound's mechanism of action at the molecular level.

Expanding the Scope of Derivatization and Bioconjugation Strategies

Future research will undoubtedly focus on expanding the derivatization and bioconjugation strategies for this compound to create more effective and targeted therapeutic agents. Derivatization involves chemically modifying the core structure to enhance properties such as solubility, stability, and bioavailability.

Bioconjugation, the linking of a drug to another molecule, offers a powerful approach to targeted drug delivery. researchgate.netspringernature.comnih.gov By attaching derivatives of this compound to targeting moieties such as antibodies or peptides, it is possible to direct the therapeutic agent specifically to diseased cells, thereby increasing efficacy and reducing off-target side effects. nih.gov These strategies can also be used to create prodrugs, which are inactive forms of the drug that are converted to the active form at the target site. researchgate.net The development of novel linkers and conjugation chemistries will be crucial for the success of these approaches. nih.gov

Collaborative Research for Translational Applications

Bridging the gap between basic research and clinical application is a critical challenge in drug development. Future progress with this compound and its derivatives will heavily rely on collaborative research efforts between academic institutions and the pharmaceutical industry. researchgate.nettechnologynetworks.comdrugbank.com These partnerships are essential for translating promising laboratory findings into tangible therapeutic benefits for patients. drugbank.com

Academic researchers often lead in fundamental scientific discovery, identifying novel targets and mechanisms of action. drugbank.com Industry partners, in turn, provide the resources and expertise necessary for drug development, including large-scale synthesis, preclinical testing, and clinical trial management. drugbank.com Such collaborations can accelerate the development timeline for new therapies derived from this compound. acs.orgdrugbank.com Open communication and the sharing of data and resources within these partnerships will be vital for overcoming the hurdles of drug development and bringing new treatments to the market. technologynetworks.com

Q & A

Q. Table 1. Key Synthetic Routes and Yields

Route DescriptionReagents/ConditionsYield (%)Reference
Nucleophilic substitution on 2-amino-6-chloropurineNaH, DMF, 100°C78
PMP-derivatizationHDP phosphonate, NaOt-Bu65
Enzymatic glycosylationPNP enzyme, β-D-ribose82

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataSignificance
1^1H NMRδ 3.90 (s, 3H, OCH3_3), δ 8.20 (s, 1H, H-8)Confirms methoxy and purine protons
FT-IR1680 cm1^{-1} (C=N stretch)Indicates purine tautomer
MS (ESI+)m/z 186.02 [M+H]+^+Molecular ion confirmation

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